molecular formula C13H19ClN2O2 B6177597 rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis CAS No. 2026708-28-9

rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis

Cat. No.: B6177597
CAS No.: 2026708-28-9
M. Wt: 270.8
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Description

rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis: is a chemical compound with the molecular formula C13H18N2O2·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis typically involves the reaction of 2,6-dimethylmorpholine with aniline in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry is achieved. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, trans
  • 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride

Uniqueness

rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis is unique due to its specific stereochemistry and the resulting biological activity. The cis configuration can lead to different interactions with molecular targets compared to the trans configuration, making it valuable for certain applications.

Properties

CAS No.

2026708-28-9

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.8

Purity

94

Origin of Product

United States

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